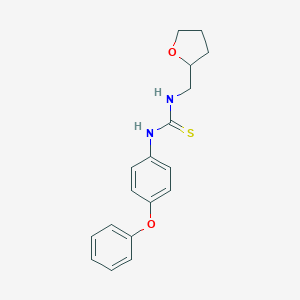
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea (PTU) is a compound that has been extensively studied for its potential use in various scientific research applications. PTU is a thiourea derivative that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which may explain its potential use in skin whitening products. N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, which may explain its potential use in neurodegenerative disease research.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of tyrosinase and monoamine oxidase, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of various other enzymes and signaling pathways, including cyclooxygenase-2, nuclear factor kappa B, and mitogen-activated protein kinase. N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have anti-inflammatory and anti-oxidative effects, which may help prevent the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential use in various scientific research applications, which may allow for the development of new treatments for various diseases. One limitation of using N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its potential toxicity, which may limit its use in certain applications. Another limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in various applications.
Direcciones Futuras
There are many future directions for N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea research, including the development of new synthesis methods, the optimization of its use in various scientific research applications, and the exploration of its potential use in new applications. Some potential future directions include the development of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea-based skin whitening products, the use of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in the treatment of neurodegenerative diseases, and the use of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in the prevention and treatment of cardiovascular disease.
Métodos De Síntesis
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can be synthesized through various methods, including the reaction of 4-phenoxyaniline with tetrahydro-2-furanylmethyl isothiocyanate. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is purified through recrystallization. Another method involves the reaction of 4-phenoxyaniline with tetrahydro-2-furanylmethyl carbodiimide, followed by the addition of thiourea. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have anti-inflammatory and anti-oxidative effects, which may help prevent the development of cardiovascular disease.
Propiedades
Nombre del producto |
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea |
|---|---|
Fórmula molecular |
C18H20N2O2S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-(oxolan-2-ylmethyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C18H20N2O2S/c23-18(19-13-17-7-4-12-21-17)20-14-8-10-16(11-9-14)22-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,19,20,23) |
Clave InChI |
HMNMMZPZLJVXAM-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canónico |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)
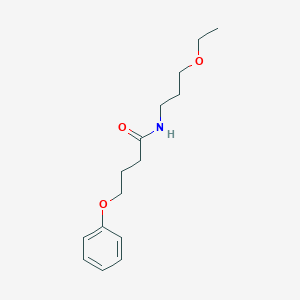
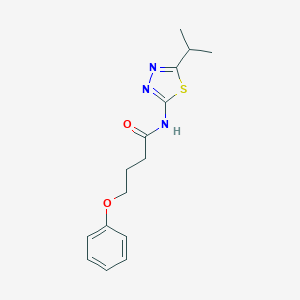
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)
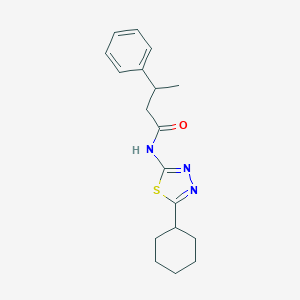
![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
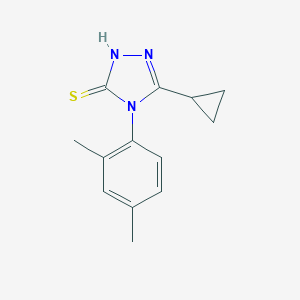
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)